molecular formula C68H87NO44 B562497 p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate CAS No. 129411-66-1

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate

Cat. No.: B562497
CAS No.: 129411-66-1
M. Wt: 1622.407
InChI Key: REVPOJIHBJOYNS-MOCYDJOTSA-N
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Description

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate: is a complex organic compound that features a p-nitrophenyl group attached to a cellopentaoside backbone, which is further modified with hexadecaacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate typically involves multiple steps, starting with the preparation of the cellopentaoside backbone. This is followed by the introduction of the p-nitrophenyl group and the subsequent acetylation to form the hexadecaacetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield p-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the acetate moieties.

Scientific Research Applications

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

    Biology: Employed in the study of carbohydrate metabolism and glycosidase activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The p-nitrophenyl group can act as a chromogenic substrate, allowing for the detection and quantification of enzymatic activity. The cellopentaoside backbone and hexadecaacetate groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl Phosphate: A commonly used substrate in enzymatic assays.

    p-Nitrophenyl Acetate: Used in the study of esterases and lipases.

    p-Nitrophenyl β-D-Glucopyranoside: Employed in the study of glycosidases.

Uniqueness

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is unique due to its complex structure, which combines a p-nitrophenyl group with a cellopentaoside backbone and multiple acetate groups. This combination provides distinct properties that can be leveraged in various scientific applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPOJIHBJOYNS-MOCYDJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87NO44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745397
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1622.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129411-66-1
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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